3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Dopamine transporter DAT binding 8-azabicyclo[3.2.1]octane

3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1705849-41-7) is a fully synthetic, small-molecule tropane derivative featuring a methanesulfonyl substituent at the 3-endo/exo position and an N-phenethyl carboxamide at the 8-aza bridgehead. It is classified as an 8-azabicyclo[3.2.1]octane-8-carboxamide and is primarily offered as a research-grade building block or pharmacological probe.

Molecular Formula C17H24N2O3S
Molecular Weight 336.45
CAS No. 1705849-41-7
Cat. No. B2747108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS1705849-41-7
Molecular FormulaC17H24N2O3S
Molecular Weight336.45
Structural Identifiers
SMILESCS(=O)(=O)C1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O3S/c1-23(21,22)16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
InChIKeyAFMQWYJNOHVTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1705849-41-7): Procurement-Relevant Class Identity and Core Properties


3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1705849-41-7) is a fully synthetic, small-molecule tropane derivative featuring a methanesulfonyl substituent at the 3-endo/exo position and an N-phenethyl carboxamide at the 8-aza bridgehead. It is classified as an 8-azabicyclo[3.2.1]octane-8-carboxamide and is primarily offered as a research-grade building block or pharmacological probe. The compound is structurally related to several series of mu-opioid receptor (MOR) antagonists and monoamine transporter ligands developed in patent literature [1], but no peer-reviewed primary publication reporting its own biological activity appears in public repositories as of this writing.

Why 3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Cannot Be Swapped with Other 8-Azabicyclo[3.2.1]octane-8-carboxamides


The 8-azabicyclo[3.2.1]octane-8-carboxamide scaffold tolerates a wide range of substituents at the 3-position (e.g., -OH, -OMe, -SMe, -SO2Me, -SO2Ph) and on the distal urea nitrogen (e.g., phenethyl, substituted phenyl, cycloalkyl). In closely related series, minor changes at these two vectors have produced order-of-magnitude shifts in target affinity, functional activity (agonist vs. antagonist), and selectivity across opioid receptor subtypes and monoamine transporters [1]. Consequently, the 3-methanesulfonyl/phenethyl pairing cannot be assumed interchangeable with, for example, the 3-methylthio analog (CAS 1705861-77-3) or the 3-phenylsulfonyl/N-aryl analogs: the sulfone oxidation state, steric bulk, and hydrogen-bonding capacity all directly govern pharmacophore complementarity. The quantitative evidence summarized in Section 3, although limited, underscores that simple generic substitution risks losing the specific interaction profile that motivated selection of this particular derivative.

Quantitative Differentiation Evidence: 3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide vs. Closest Analogs


Dopamine Transporter (DAT) Affinity: Single-Point Data vs. Structurally Closest Comparators

One vendor datasheet indicates an inhibitory constant of 4.0 μM at the human dopamine transporter (DAT) for 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide . In the absence of a head-to-head study, the closest publicly reported comparator is the 3-methylthio analog (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1705861-77-3), for which a DAT Ki of 3.5 μM was noted in a parallel vendor dataset . Both values are single-concentration estimates from commercial screening panels and should be treated as indicative only.

Dopamine transporter DAT binding 8-azabicyclo[3.2.1]octane

Mu-Opioid Receptor Antagonism: Functional Annotation vs. 3-Phenylsulfonyl Analogs

The 8-azabicyclo[3.2.1]octane-8-carboxamide patent family (US8664242B2) explicitly claims compounds with 3-sulfonyl substituents as mu-opioid receptor (MOR) antagonists [1]. While the specific 3-methanesulfonyl-N-phenethyl derivative is not exemplified, the patent demonstrates that 3-phenylsulfonyl analogs with N-aryl urea termini achieve MOR IC₅₀ values in the low nanomolar range in cAMP assays. For instance, Example 12 (3-endo-phenylsulfonyl-N-(4-trifluoromethylphenyl) analog) exhibits an IC₅₀ of 12 nM [1]. No quantitative MOR data exist for the target compound; its classification as a putative MOR antagonist is therefore a class-level inference.

Mu-opioid receptor MOR antagonist 8-azabicyclo[3.2.1]octane

Physicochemical Differentiation: Methanesulfonyl vs. Methylthio and Methoxy Congeners

The methanesulfonyl group confers distinct physicochemical properties relative to its closest isosteres. Calculated logP for the target compound is approximately 2.1, compared with ~3.4 for the 3-methylthio analog and ~2.8 for the 3-methoxy analog [1]. The sulfone moiety also introduces a higher topological polar surface area (tPSA ≈ 66 Ų) than the methylthio (tPSA ≈ 46 Ų) or methoxy (tPSA ≈ 42 Ų) variants [1], predicting improved aqueous solubility and reduced passive membrane permeability. These computed differences are consistent with the sulfone's stronger hydrogen-bond-acceptor capacity.

Physicochemical properties sulfone tropane solubility

Metabolic Stability Differentiation: Sulfone vs. Sulfide Oxidation Susceptibility

The methanesulfonyl group is already at the highest sulfur oxidation state, rendering it resistant to oxidative metabolism that commonly affects methylthio (sulfide) analogs. In general medicinal chemistry, sulfone-containing compounds exhibit longer metabolic half-lives than their sulfide counterparts because they avoid CYP-mediated S-oxidation and the formation of reactive sulfoxide intermediates [1]. Although no specific microsomal stability data exist for the target compound, the principle is well-established across multiple chemotypes and supports the expectation that the methanesulfonyl derivative will display superior metabolic stability compared to the 3-methylthio analog.

Metabolic stability sulfone sulfide oxidation CYP

Optimal Deployment Scenarios for 3-Methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Based on Quantitative Evidence


Dopamine Transporter Probe in Medicinal Chemistry SAR Campaigns

Where a SAR program requires a tropane-based DAT ligand with moderate affinity (Ki ~4 μM) and the metabolic stability advantages of a sulfone, this compound can serve as a benchmark reference standard. Its quantitative DAT value, even if vendor-derived, provides a starting point for systematic variation of the 3-position while holding the N-phenethyl urea constant .

Putative Mu-Opioid Receptor Antagonist Scaffold for Opioid-Induced Bowel Dysfunction (OIBD) Research

The compound's structural membership in the US8664242B2 patent class of MOR antagonists supports its evaluation in peripheral MOR antagonism assays. Investigators seeking a non-zwitterionic, CNS-sparing MOR antagonist with a sulfone group may prefer this compound over 3-hydroxy or 3-carboxy analogs due to its predicted lower passive brain penetration (clogP ~2.1) compared to more lipophilic phenylsulfonyl derivatives [1].

Chemical Biology Tool Requiring Improved Aqueous Solubility in the Tropane Series

With a calculated tPSA of ~66 Ų and clogP of ~2.1, this methanesulfonyl derivative offers enhanced aqueous solubility relative to the methylthio and methoxy analogs. This makes it more suitable for biochemical assays performed in aqueous buffer without DMSO concentrations exceeding 0.1%, where more lipophilic tropanes may precipitate [2].

Negative Control or Selectivity Counter-Screen in Monoamine Transporter Panels

Given its modest DAT affinity and uncharacterized SERT/NET activity, the compound can be employed as a selectivity control when profiling more potent 8-azabicyclo[3.2.1]octane derivatives against a panel of monoamine transporters. Its distinct sulfone moiety ensures chemical orthogonality to amine- or ether-linked analogs .

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